[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate
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Overview
Description
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate is a complex organic compound characterized by multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate typically involves multi-step organic reactions The process begins with the protection of hydroxyl groups using benzoyl chloride to form benzoyl estersCommon reagents used in these reactions include benzoyl chloride, thiourea, and various catalysts to facilitate the formation of the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-oxa-7-azaspiro[5.6]dodec-9-en-8-one
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(benzoyloxymethyl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate
Uniqueness
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C35H29NO9S |
---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C35H29NO9S/c36-31(46)30-29(45-35(40)25-19-11-4-12-20-25)28(44-34(39)24-17-9-3-10-18-24)27(43-33(38)23-15-7-2-8-16-23)26(42-30)21-41-32(37)22-13-5-1-6-14-22/h1-20,26-30H,21H2,(H2,36,46)/t26-,27-,28+,29-,30-/m1/s1 |
InChI Key |
GIQMMENYWUCMEQ-CMPUJJQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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